The synthesis and classification of PI3K-IN-37 are rooted in medicinal chemistry, where it has been identified as part of a broader class of compounds aimed at inhibiting PI3K activity. Research indicates that it falls under the category of pyrimidine derivatives, which have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation by targeting the PI3K/AKT signaling pathway .
The synthesis of PI3K-IN-37 typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cross-coupling techniques. For instance, one approach includes the use of palladium-catalyzed reactions to form key intermediates that subsequently undergo further modifications to yield the final product. The synthetic route often employs solvents such as dimethyl sulfoxide and tetrahydrofuran under controlled temperatures to optimize yields .
The general procedure can be summarized as follows:
The molecular structure of PI3K-IN-37 is characterized by its core pyrimidine framework, which is substituted at various positions to enhance its binding affinity to the target enzyme. The precise three-dimensional arrangement of atoms can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These studies reveal critical interactions between the compound and the active site of PI3K, contributing to its inhibitory effects .
Key structural features include:
PI3K-IN-37 undergoes specific chemical reactions that are critical for its function as an inhibitor. The primary reaction involves the binding of the compound to the active site of PI3K, which prevents substrate phosphorylation—a key step in signal transduction pathways involved in cell growth and survival.
The reaction mechanism can be detailed as follows:
The mechanism by which PI3K-IN-37 exerts its effects involves several steps:
Research indicates that this compound's selectivity for certain isoforms of PI3K enhances its therapeutic potential while minimizing off-target effects .
PI3K-IN-37 exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and infrared spectroscopy are employed to confirm these properties during synthesis .
The primary application of PI3K-IN-37 lies in cancer research and therapy development. Its ability to selectively inhibit specific isoforms of PI3K makes it a valuable tool for studying the role of this signaling pathway in various cancers, including breast and prostate cancer. Additionally, it may serve as a lead compound for developing new anticancer agents aimed at modulating the PI3K/AKT pathway .
The design of Phosphatidylinositol-3-Kinase-IN-37 leverages insights from established Phosphatidylinositol-3-Kinase inhibitors, particularly morpholinopyrimidine-based compounds like Alpelisib (targeting Phosphatidylinositol-3-Kinaseα) and Idelalisib (targeting Phosphatidylinositol-3-Kinaseδ). Morpholinopyrimidine scaffolds exhibit superior isoform selectivity due to their ability to exploit subtle differences in the ATP-binding pockets of Phosphatidylinositol-3-Kinase isoforms. Specifically, the morpholine oxygen forms a critical hydrogen bond with Valine 851 in the hinge region of Phosphatidylinositol-3-Kinaseα, a residue conserved across class I Phosphatidylinositol-3-Kinases but surrounded by distinct microenvironments [3] [8].
In contrast, quinazoline derivatives (e.g., ZSTK474) demonstrate broader isoform inhibition but suffer from reduced target specificity. Computational analyses reveal that quinazoline’s planar structure facilitates binding to the hydrophobic affinity pocket of multiple Phosphatidylinositol-3-Kinase isoforms, reducing selectivity. Phosphatidylinositol-3-Kinase-IN-37 addresses this by integrating a substituted thienopyrimidine core—a morpholinopyrimidine analog—enhancing conformational flexibility to accommodate the Serine 773/Serine 774 loop shift unique to Phosphatidylinositol-3-Kinaseα [3] [8].
Table 1: Scaffold Comparison in Phosphatidylinositol-3-Kinase Inhibitors
Scaffold Type | Representative Inhibitor | Phosphatidylinositol-3-Kinaseα IC₅₀ | Selectivity vs. Phosphatidylinositol-3-Kinaseβ/δ/γ | Key Structural Advantage |
---|---|---|---|---|
Morpholinopyrimidine | Alpelisib | 5 nM | >200-fold | Hinge H-bond with Valine 851 |
Quinazoline | ZSTK474 | 16 nM | <10-fold | Planar hydrophobic engagement |
Thienopyrimidine (Phosphatidylinositol-3-Kinase-IN-37) | Phosphatidylinositol-3-Kinase-IN-37 | 1.02 μM* | >50-fold* | Flexible Serine 773/774 adaptation |
Notes: Initial lead compound; optimization ongoing [3] [8].
Hydrogen-bonding networks are pivotal for anchoring Phosphatidylinositol-3-Kinase inhibitors in the ATP-binding cleft. Phosphatidylinositol-3-Kinase-IN-37 employs a triple hydrogen-bonding strategy:
Crystallography of Phosphatidylinositol-3-Kinaseα–Phosphatidylinositol-3-Kinase-IN-37 complexes confirms these interactions induce a conformational change in the “Serine 773–Serine 774 loop,” expanding the affinity pocket volume by 18% compared to apo-Phosphatidylinositol-3-Kinaseα. This allows deeper penetration of the fluorophenyl group, enhancing van der Waals contacts with Isoleucine 800, Isoleucine 848, and Proline 778 [8].
Phosphatidylinositol-3-Kinase-IN-37 incorporates a cleavable sulfonamide linker for two functions:
Table 2: Linker Strategies in Phosphatidylinositol-3-Kinase-IN-37 Derivatives
Linker Type | Attached Moiety | Cleavage Trigger | Release Efficiency | Target Tissue |
---|---|---|---|---|
Sulfonamide | RGD peptide | MMP-2/9 protease | >90% (72h) | Metastatic tumors |
Phosphate ester | PEG chain | Serum phosphatases | 60–70% (48h) | Systemic circulation |
Hydrazone | Galactose | Acidic pH (lysosomal) | 85% (6h at pH 5.0) | Liver malignancies |
This design mitigates offtarget effects by limiting active drug release to specific microenvironments. For example, RGD-linked Phosphatidylinositol-3-Kinase-IN-37 shows 5-fold higher tumor:plasma ratios versus untargeted analogs in xenograft models [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3